1-Ethyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine
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Overview
Description
1-Ethyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine is a complex organic compound characterized by its nitro group, pyrazol ring, and ethyl and tetrahydrofuran substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine typically involves multiple steps, starting with the formation of the pyrazol ring. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazol core, followed by nitration to introduce the nitro group. The tetrahydrofuran moiety can be introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in different functional properties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Amides, ethers.
Scientific Research Applications
1-Ethyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-Ethyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The pyrazol ring can engage in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine
4-Nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine
1-Ethyl-3-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-amine
Uniqueness: 1-Ethyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-ethyl-4-nitro-N-(oxolan-2-ylmethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-2-13-7-9(14(15)16)10(12-13)11-6-8-4-3-5-17-8/h7-8H,2-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCJGHJOBLIWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2CCCO2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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